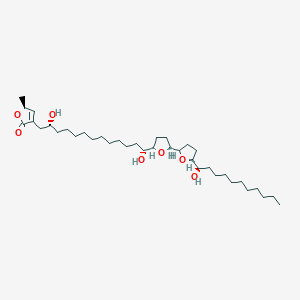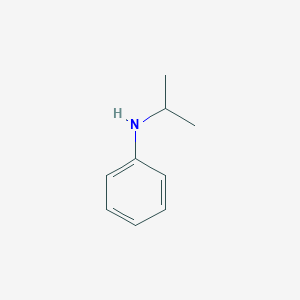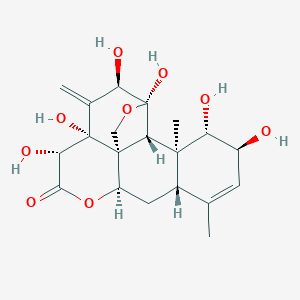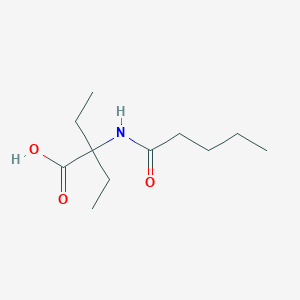
2-Ethyl-2-(pentanoylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-(pentanoylamino)butanoic acid, also known as EPAB, is a modified amino acid that has gained attention in the scientific community for its potential therapeutic applications. EPAB is a synthetic derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. In
Mecanismo De Acción
2-Ethyl-2-(pentanoylamino)butanoic acid's mechanism of action is not fully understood, but it is believed to act by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB activation leads to the production of pro-inflammatory cytokines and chemokines. By inhibiting NF-κB activation, 2-Ethyl-2-(pentanoylamino)butanoic acid can reduce the production of these inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-Ethyl-2-(pentanoylamino)butanoic acid has been shown to have antioxidant activity and can protect against oxidative stress-induced damage. 2-Ethyl-2-(pentanoylamino)butanoic acid has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Ethyl-2-(pentanoylamino)butanoic acid is its ease of synthesis, which makes it readily available for lab experiments. 2-Ethyl-2-(pentanoylamino)butanoic acid is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of 2-Ethyl-2-(pentanoylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
2-Ethyl-2-(pentanoylamino)butanoic acid is a promising molecule with potential therapeutic applications in various diseases. Future research should focus on further elucidating its mechanism of action and exploring its potential in other disease areas, such as cancer and cardiovascular disease. Additionally, the development of more water-soluble derivatives of 2-Ethyl-2-(pentanoylamino)butanoic acid could improve its bioavailability and make it a more viable therapeutic option.
Métodos De Síntesis
2-Ethyl-2-(pentanoylamino)butanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the protection of the amino group of methionine with a tert-butyloxycarbonyl (Boc) group. The protected methionine is then reacted with pentanoyl chloride to form the corresponding amide. The Boc group is then removed, and the resulting intermediate is coupled with ethyl bromoacetate to yield 2-Ethyl-2-(pentanoylamino)butanoic acid.
Aplicaciones Científicas De Investigación
2-Ethyl-2-(pentanoylamino)butanoic acid has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its use as an anti-inflammatory agent. In vitro and in vivo studies have shown that 2-Ethyl-2-(pentanoylamino)butanoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
141745-72-4 |
|---|---|
Nombre del producto |
2-Ethyl-2-(pentanoylamino)butanoic acid |
Fórmula molecular |
C11H21NO3 |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2-ethyl-2-(pentanoylamino)butanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-4-7-8-9(13)12-11(5-2,6-3)10(14)15/h4-8H2,1-3H3,(H,12,13)(H,14,15) |
Clave InChI |
UIZMGTKPFTXWEU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(CC)(CC)C(=O)O |
SMILES canónico |
CCCCC(=O)NC(CC)(CC)C(=O)O |
Sinónimos |
Butanoic acid, 2-ethyl-2-[(1-oxopentyl)amino]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



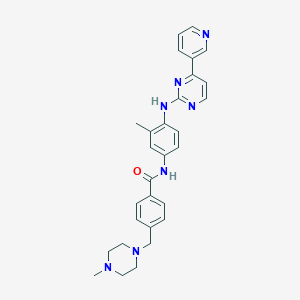
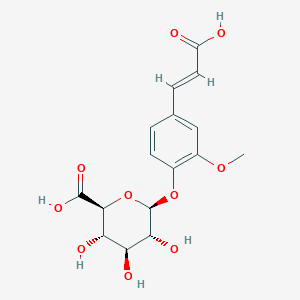
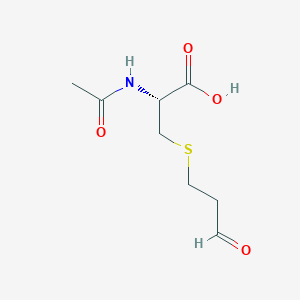
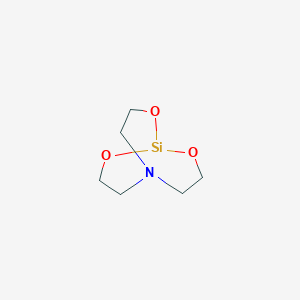
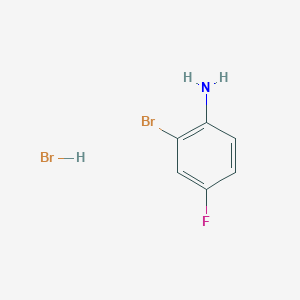

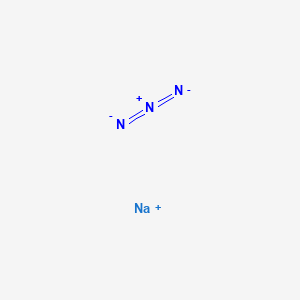
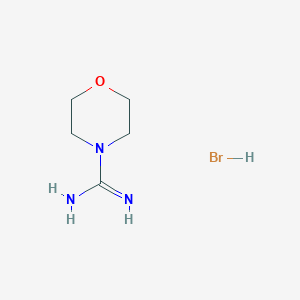
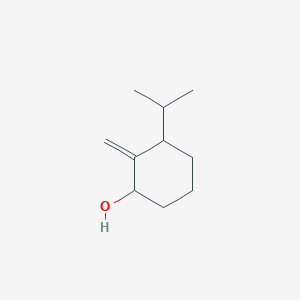
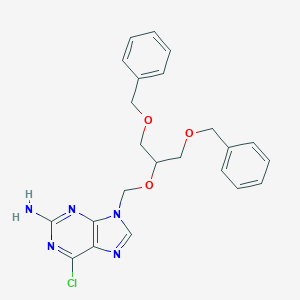
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
